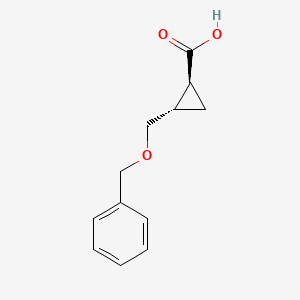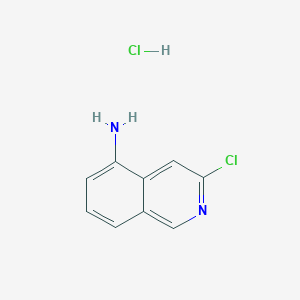
Integrin Binding Peptide Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Integrin Binding Peptide Trifluoroacetate (IBP-TFA) is a synthetic peptide that is used in scientific research for its ability to bind to integrins, which are cell surface receptors that play a critical role in cell adhesion and signaling. IBP-TFA is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying integrin function and developing new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
Design and Functionalization of Biomaterials
Recent research emphasizes the role of integrin-binding peptides in the development of nanostructured and micro-fabricated materials. These materials are designed to be cell-responsive and can be used for targeted drug delivery. Peptides that mimic integrin-binding motifs have been conjugated onto nanoparticles and materials to facilitate specific recognition or delivery to cells overexpressing targeted integrins. This strategy aims to improve the efficacy of drug delivery systems and the specificity of therapeutic interventions, making it a promising approach for treating diseases with a high level of integrin expression, such as cancer (Junwei Zhao et al., 2020).
Cancer Therapy and Diagnosis
Integrin α(v)β(3) plays a critical role in angiogenesis and tumor development. RGD-based strategies, including the use of antagonist drugs and RGD-conjugated nanoparticles, target tumor cells or tumor vasculature for cancer therapy and diagnosis. These strategies have shown promise in delivering anticancer drugs or contrast agents, highlighting the potential of RGD peptides in improving cancer treatment outcomes and diagnostic accuracy (F. Danhier et al., 2012).
Imaging and Radiotherapy
Integrin-binding peptides have also been explored for their potential in imaging and radiotherapy. For example, radiolabeled peptides containing the RGD motif have been developed for positron emission tomography (PET), allowing for the noninvasive quantification of integrin expression in vivo. These peptides are useful for diagnosing and monitoring diseases characterized by altered integrin expression, such as cancer, providing a valuable tool for personalized medicine (Zibo Li et al., 2008).
Tumor Targeting and Drug Development
The specificity of integrin-binding peptides makes them ideal candidates for tumor targeting. By conjugating these peptides with therapeutic agents or imaging probes, researchers can achieve targeted delivery to tumors, reducing off-target effects and improving therapeutic efficacy. This approach has been particularly promising in the development of new cancer treatments and imaging modalities that are less invasive and more specific (M. Janssen et al., 2002).
Biomaterials for Enhanced Cell Adhesion and Tissue Engineering
Integrin-binding peptides are instrumental in designing biomaterials that promote cell adhesion, proliferation, and differentiation. By mimicking the natural ligands of integrins, these peptides can enhance the biocompatibility of implants and scaffolds, facilitating tissue healing and integration. This application is particularly relevant in tissue engineering, where the goal is to create materials that support the formation and growth of new tissues (F. Karimi et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of Integrin Binding Peptide Trifluoroacetate are integrins , a large family of cell surface adhesion receptors . Integrins are heterodimeric transmembrane glycoproteins that mediate cellular adhesion and migration to neighboring cells or the extracellular matrix, which is essential for cells to undertake diverse physiological and pathological pathways .
Mode of Action
This compound interacts with its targets, the integrins, by binding to them. This binding can lead to the activation of the transforming growth factor-β1 precursor (pro-TGF-β1), a process that requires force exerted by integrin αVβ6 on pro-TGF-β1 . The binding of integrins to the prodomain of TGF-β1 and TGF-β3 is required for TGF-β activation in vivo .
Biochemical Pathways
The interaction of this compound with integrins affects several biochemical pathways. For instance, integrins mainly promote the cisplatin resistance through interaction with the PI3K/AKT pathway . Moreover, integrins are involved in the activation of the phosphoinositide 3-kinase (PI3K)-protein kinase B (AKT) signaling pathway upon mechanical loading .
Pharmacokinetics
The bi-PEGylated peptides showed a greatly improved pharmacokinetic profile, including high tumor uptake and retention .
Result of Action
The binding of this compound to integrins can lead to various molecular and cellular effects. For instance, it can lead to the activation of TGF-β, which has been identified as a prognostic indicator correlating with the severity of disease for several challenging malignancies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, mechanical loading is a major form of environmental stimulation for cells expressing integrins . Furthermore, the activation of TGF-β by integrins is influenced by the mechanical environment of the cell .
Biochemische Analyse
Biochemical Properties
Integrin Binding Peptide Trifluoroacetate interacts with several biomolecules, including integrin and proteoglycan binding sites . These interactions enhance the surface-binding properties of the peptide, contributing to its role in biochemical reactions .
Cellular Effects
This compound influences cell function by enhancing adhesion and survival of human umbilical vein endothelial cells under static and fluidic conditions . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in enzyme activation and inhibition, contributing to its mechanism of action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In invasive mouse models of breast and pancreatic cancer, systemic delivery of the peptide induced tumor regression and improved therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The peptide is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
Current studies suggest it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIXVDCEKPVZDF-XCNQALFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H125F3N22O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1876.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

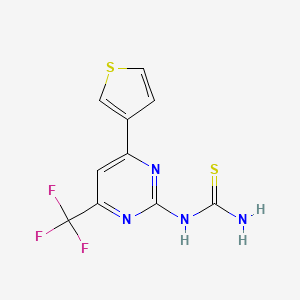
![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)
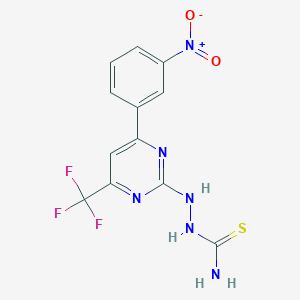
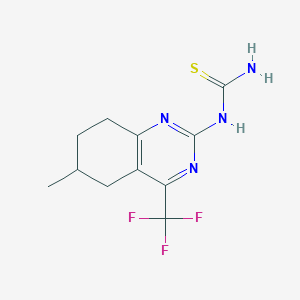

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)
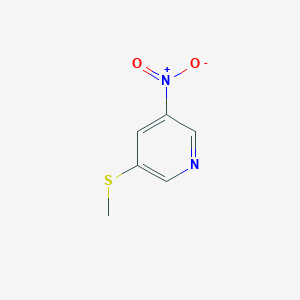
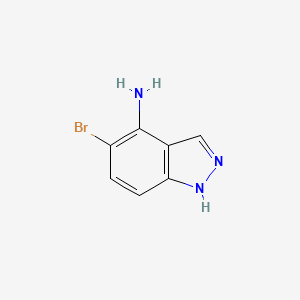

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)
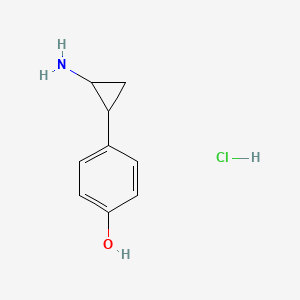
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
